Cas no 1797981-32-8 (3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide)

3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 3-pyridin-2-yloxy-N-quinolin-8-ylbenzamide
- 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide
- AKOS024566249
- 1797981-32-8
- F6445-0149
-
- インチ: 1S/C21H15N3O2/c25-21(24-18-10-4-6-15-8-5-13-23-20(15)18)16-7-3-9-17(14-16)26-19-11-1-2-12-22-19/h1-14H,(H,24,25)
- InChIKey: CAFCOYLBWUWHMO-UHFFFAOYSA-N
- ほほえんだ: C(NC1=C2C(=CC=C1)C=CC=N2)(=O)C1=CC=CC(OC2=NC=CC=C2)=C1
計算された属性
- せいみつぶんしりょう: 341.116426730g/mol
- どういたいしつりょう: 341.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 472
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6445-0149-30mg |
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide |
1797981-32-8 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6445-0149-20μmol |
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide |
1797981-32-8 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6445-0149-10μmol |
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide |
1797981-32-8 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6445-0149-5mg |
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide |
1797981-32-8 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6445-0149-10mg |
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide |
1797981-32-8 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6445-0149-25mg |
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide |
1797981-32-8 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6445-0149-2μmol |
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide |
1797981-32-8 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6445-0149-15mg |
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide |
1797981-32-8 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6445-0149-20mg |
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide |
1797981-32-8 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6445-0149-3mg |
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide |
1797981-32-8 | 3mg |
$63.0 | 2023-09-08 |
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide 関連文献
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamideに関する追加情報
Introduction to 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide (CAS No. 1797981-32-8) and Its Emerging Applications in Chemical Biology
The compound 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide (CAS No. 1797981-32-8) represents a fascinating intersection of heterocyclic chemistry and medicinal biology, showcasing the potential of structurally complex molecules in addressing intricate biological challenges. This benzamide derivative, characterized by its pyridine and quinoline moieties, has garnered attention in recent years due to its promising pharmacological properties and mechanistic insights into molecular interactions.
In the realm of chemical biology, the strategic design of small molecules often hinges on the ability to modulate protein-protein interactions, enzyme activity, or signaling pathways. The structural framework of 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide is particularly noteworthy for its dual aromatic system, which can engage with multiple biological targets through π-stacking and hydrophobic interactions. The pyridine ring at the 2-position serves as a key pharmacophore, facilitating binding to nucleotide-binding proteins, while the quinoline moiety at the 8-position enhances solubility and bioavailability, making it an attractive scaffold for drug discovery.
Recent advancements in computational chemistry have enabled the systematic exploration of such polyheterocyclic compounds, allowing researchers to predict binding affinities and optimize molecular architectures. Studies have demonstrated that derivatives of 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide exhibit inhibitory activity against various kinases and transcription factors, which are central to cancer progression and inflammatory diseases. For instance, modifications at the quinoline ring have been shown to enhance binding to BCR-Abl, a tyrosine kinase implicated in chronic myeloid leukemia (CML), while alterations at the pyridine moiety improve selectivity over closely related enzymes.
The benzamide core itself is a well-established pharmacophore in medicinal chemistry, known for its ability to modulate protease activity and receptor binding. In the context of 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide, the amide group at position N introduces conformational flexibility, enabling the molecule to adopt multiple bioactive poses upon binding to target proteins. This adaptability has been exploited in designing molecules with enhanced potency against resistant mutants, a critical consideration in antiviral and anticancer therapies.
One particularly compelling application of this compound lies in its potential as an anti-inflammatory agent. Chronic inflammation is a hallmark of numerous diseases, including arthritis and atherosclerosis, making it a high-priority target for therapeutic intervention. Preclinical studies have revealed that derivatives of 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide can inhibit the production of pro-inflammatory cytokines by modulating signaling pathways involving NFκB and MAPK cascades. The quinoline moiety appears to play a pivotal role in this process by disrupting protein-protein interactions within these signaling networks.
The synthesis of 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide presents unique challenges due to its complex aromatic architecture. Traditional synthetic routes often involve multi-step sequences requiring precise control over regioselectivity and functional group transformations. However, recent innovations in transition-metal-catalyzed cross-coupling reactions have streamlined these processes, enabling more efficient access to structurally diverse analogs. For example, palladium-catalyzed Buchwald-Hartwig amination has been employed to construct the pyridine-quinoline linkage with high yield and selectivity.
From a computational perspective, molecular dynamics simulations have provided valuable insights into the conformational dynamics of 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide upon binding to biological targets. These studies highlight the importance of solvation effects and protein flexibility in determining binding affinity. By integrating experimental data with computational models, researchers can refine molecular designs to maximize target engagement while minimizing off-target effects—a critical balance in drug development.
The growing interest in 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide also reflects broader trends in medicinal chemistry toward polypharmacicity—designing molecules that interact with multiple targets simultaneously. This approach has shown promise in treating complex diseases where multifactorial mechanisms are involved. For instance, combination therapies based on derivatives of this compound may offer synergistic benefits by simultaneously inhibiting key pathways involved in cancer metastasis or neurodegeneration.
In conclusion,3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide (CAS No. 1797981-32-8) exemplifies how innovative molecular design can lead to compounds with significant therapeutic potential. Its unique structural features make it a versatile tool for exploring biological mechanisms and developing novel treatments for diverse diseases. As research continues to uncover new applications for this class of heterocyclic benzamides,the future looks promising for further optimization and clinical translation.
1797981-32-8 (3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide) 関連製品
- 2866334-49-6(Methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate)
- 1806741-15-0(2-(Chloromethyl)-5-hydroxy-4-nitro-3-(trifluoromethoxy)pyridine)
- 2323072-04-2(N-Fmoc-5-methoxy-L-norvaline)
- 1037135-07-1(4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione)
- 1215295-94-5(3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine)
- 736957-46-3(N-methyl-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide)
- 2291028-19-6(methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine)
- 339220-39-2(Benzothiazole, 2-(4-methyl-3-nitrophenyl)-)
- 249752-60-1(cerium(3+):triacetate:hydrate)
- 1416438-46-4(Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate)




